Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

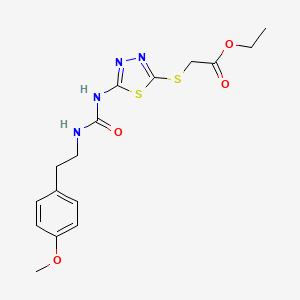

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a ureido group, a methoxyphenethyl moiety, and an ethyl ester functional group

Vorbereitungsmethoden

The synthesis of Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ureido Group: The ureido group can be introduced by reacting the thiadiazole derivative with an isocyanate or carbodiimide reagent.

Attachment of the Methoxyphenethyl Moiety: This step involves the nucleophilic substitution reaction where the methoxyphenethyl group is attached to the thiadiazole ring.

Esterification: The final step is the esterification reaction where the ethyl ester group is introduced, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization. The general synthetic pathway includes:

- Formation of Thiadiazole Ring : The initial step involves cyclization reactions using thiosemicarbazide and carbon disulfide to form the thiadiazole core.

- Substitution Reactions : The introduction of the ureido and ethyl groups occurs through nucleophilic substitution reactions.

- Final Esterification : The final product is obtained through esterification with ethyl chloroacetate.

Antimicrobial Properties

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

- In vitro Studies : Certain derivatives exhibited significant antibacterial activity against pathogens such as Xanthomonas oryzae and Fusarium graminearum .

Antifungal Activity

Research indicates that thiadiazole derivatives can inhibit ergosterol biosynthesis in fungi, making them potential candidates for antifungal treatments. This compound may exhibit similar antifungal properties by interacting with enzymes involved in fungal metabolism .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in various studies. Compounds similar to this compound have shown:

- Cell Line Studies : Significant cytotoxicity against cancer cell lines .

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways.

Other Therapeutic Applications

The versatility of 1,3,4-thiadiazoles extends to other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities that could be beneficial in treating chronic inflammatory diseases .

- Antihypertensive Properties : There is evidence suggesting that certain thiadiazole compounds can lower blood pressure .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against agricultural pathogens. The results indicated that some compounds exhibited higher inhibition rates than commercial bactericides .

Case Study 2: Anticancer Activity

In a series of experiments involving various cancer cell lines, a derivative structurally related to this compound showed potent antiproliferative effects. The study suggested that these compounds could serve as lead structures for developing new anticancer agents .

Wirkmechanismus

The mechanism of action of Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ureido group and thiadiazole ring are likely involved in binding interactions, while the methoxyphenethyl moiety may influence the compound’s overall bioactivity. Pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:

Ethyl 2-((5-(3-(4-hydroxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.

Biologische Aktivität

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the ureido group and the methoxyphenethyl moiety enhances its potential for bioactivity. The general structure can be represented as follows:

Antimicrobial Activity

The biological activity of thiadiazole derivatives has been extensively studied. Research indicates that compounds with a thiadiazole core exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : A series of 1,3,4-thiadiazole derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 25 μg/mL to 32.6 μg/mL against these pathogens .

- Antifungal Activity : Some derivatives exhibited promising antifungal properties against strains like Aspergillus niger, with MIC values comparable to standard antifungal agents . For example, certain thiadiazole derivatives have shown EC50 values significantly lower than commercial antifungals .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer properties. Studies have reported that compounds similar to this compound demonstrate cytotoxic effects on various cancer cell lines:

- In vitro studies indicated that some derivatives inhibited cell proliferation in tumor cell lines such as MDA-MB-231 and HEK293T, with IC50 values ranging from 33.74 μM to 52.63 μM . These results suggest a potential for further development into therapeutic agents.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

- Inhibition of Enzymatic Pathways : Many thiadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth pathways.

- Interaction with Cellular Targets : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways in cancer cells, leading to apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various thiadiazole derivatives against Xanthomonas oryzae and found that certain compounds exhibited up to 56% inhibition at concentrations of 100 μg/mL, outperforming some commercial bactericides .

- Anticancer Evaluation : In another study focused on anticancer activity, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cells compared to control treatments .

Eigenschaften

IUPAC Name |

ethyl 2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-3-24-13(21)10-25-16-20-19-15(26-16)18-14(22)17-9-8-11-4-6-12(23-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,17,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIKQAKQINAWEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.